Tris(4-fluorophenyl)phosphine

Catalog No.
S705697
CAS No.
18437-78-0
M.F
C18H12F3P
M. Wt
316.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-fluorophenyl)phosphine

CAS Number

18437-78-0

Product Name

Tris(4-fluorophenyl)phosphine

IUPAC Name

tris(4-fluorophenyl)phosphane

Molecular Formula

C18H12F3P

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

GEPJPYNDFSOARB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Catalysis:

  • Cross-coupling reactions: Tris(4-fluorophenyl)phosphine serves as a ligand in numerous cross-coupling reactions, forming new carbon-carbon bonds. These reactions are crucial in organic synthesis for constructing complex molecules. Some notable examples include:
    • Buchwald-Hartwig coupling: This reaction forms aryl-aryl, aryl-alkyl, and vinyl-aryl bonds.
    • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
    • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various electrophiles.

Greener Synthesis:

Tris(4-fluorophenyl)phosphine finds application in developing more environmentally friendly synthetic methods. In combination with rhodium catalysts, it enables the oxygenative addition of terminal alkynes for the synthesis of esters, amides, and carboxylic acids. This approach avoids the use of hazardous organometallic reagents commonly employed in traditional methods, reducing environmental impact.

Other Applications:

Beyond catalysis and green synthesis, tris(4-fluorophenyl)phosphine finds use in other research areas, including:

  • Material science: As a ligand in the preparation of functional materials with specific properties.
  • Medicinal chemistry: As a component in the synthesis of biologically active molecules.
  • Organometallic chemistry: For studying the coordination chemistry of transition metals.

Tris(4-fluorophenyl)phosphine is an organophosphorus compound with the molecular formula C₁₈H₁₂F₃P and a molar mass of 316.3 g/mol. It appears as a colorless, odorless crystalline solid that is soluble in various organic solvents, making it a versatile reagent in organic synthesis. This compound is characterized by the presence of three 4-fluorophenyl groups attached to a phosphorus atom, which confers unique electronic properties due to the electron-withdrawing nature of the fluorine substituents. These properties enhance its utility as a ligand in coordination chemistry and catalysis .

  • Wittig Reaction: It serves as a phosphine reagent to generate alkenes from aldehydes or ketones.
  • Suzuki Coupling: It acts as a ligand in palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids.
  • Stille Reaction: This compound is also utilized in coupling reactions involving organotin reagents and aryl halides.

Additionally, tris(4-fluorophenyl)phosphine can react with aryl halides to form arylphosphonium ions, which can subsequently undergo various transformations .

The synthesis of tris(4-fluorophenyl)phosphine can be accomplished through a multi-step process:

  • Formation of 4-Fluorophenylphosphonic Acid: Reacting 4-fluorophenol with phosphorus trichloride in acetic acid.
  • Conversion to 4-Fluorophenylphosphonic Dichloride: Using thionyl chloride on the phosphonic acid.
  • Synthesis of 4-Fluorophenylphosphonic Dihydrogen Phosphate: Reacting 4-fluorophenylphosphonic dichloride with sodium hydride in tetrahydrofuran.
  • Final Formation: Combining 4-fluorophenylphosphonic dihydrogen phosphate with triethylamine yields tris(4-fluorophenyl)phosphine .

Tris(4-fluorophenyl)phosphine finds extensive applications in various fields:

  • Organic Synthesis: Used as a reagent and ligand in numerous synthetic pathways.
  • Pharmaceuticals: Acts as an intermediate in drug development processes.
  • Agrochemicals and Dyes: Employed in the synthesis of agricultural chemicals and colorants.
  • Flame Retardants: Used in formulations for lithium-ion battery electrolytes .

Tris(4-fluorophenyl)phosphine has been studied for its interactions with transition metal complexes. For instance, substitution reactions with transition metal carbonyl compounds have been documented, showcasing its role in forming new metal-phosphine complexes . These interactions are crucial for understanding its behavior in catalytic systems.

Tris(4-fluorophenyl)phosphine shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Tris(phenyl)phosphineTrisubstituted phosphineLacks fluorine substituents; more electron-donating
Tris(2,2,2-trifluoroethyl) phosphitePhosphate esterContains trifluoroethyl groups; different reactivity
Tris(3,5-dimethylphenyl) phosphineTrisubstituted phosphineBulky substituents affecting sterics and reactivity

Tris(4-fluorophenyl)phosphine's unique combination of electronic properties due to fluorination makes it particularly effective as a ligand compared to its analogs .

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18437-78-0

Wikipedia

Tris(4-fluorophenyl)phosphine

Dates

Modify: 2023-08-15

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